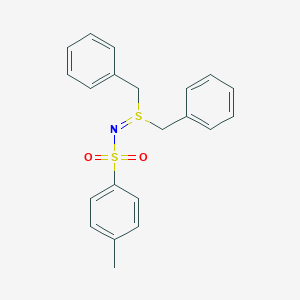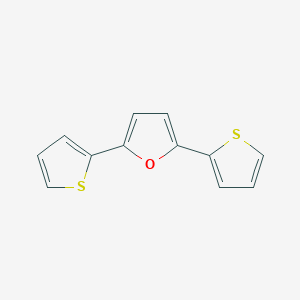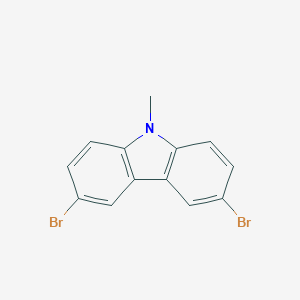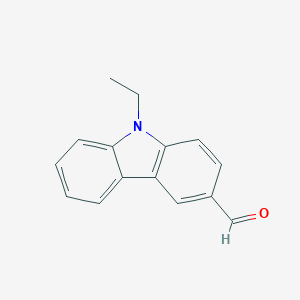
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate
Descripción general
Descripción
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate, also known as MBBP, is a synthetic compound that has been used in a variety of scientific research applications. It is a brominated aromatic ester that has been used as a synthetic intermediate in organic synthesis. MBBP has been used in a variety of research applications, including as a catalyst for organic reactions, as a fluorescent dye, and as a reagent for the preparation of various compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Natural Bromophenols and Derivatives : The synthesis of natural bromophenols, including an indene-derived compound during the process, highlights a novel approach to generating complex molecules potentially useful for various applications, from materials science to pharmacology (Bayrak & Menzek, 2020).
- Development of Schiff Base Ligands and Iron(III) Complexes : Schiff base ligands derived from 2-hydroxybenzophenones, leading to the synthesis of iron(III) complexes, illustrate the compound's role in forming materials with significant magnetic properties, potentially useful for electronic and catalytic applications (Pogány et al., 2017).
- Chemoenzymatic Synthesis of Taxol and Docetaxel Side Chains : Demonstrates the compound's utility in the synthesis of complex bioactive molecules, indicating its potential in pharmaceutical synthesis and drug discovery (Hamamoto et al., 2000).
Biological and Pharmacological Applications
- Tyrosinase Inhibitors for Cosmetic Use : The synthesis and evaluation of hydroxypyridinone-L-phenylalanine conjugates starting from kojic acid, one of which showed potent inhibitory effect against mushroom tyrosinase, suggest applications in cosmetics and food preservation due to their nontoxic nature and effectiveness in inhibiting enzymes that cause food spoilage and skin discoloration (Li et al., 2013).
Material Science and Sensing Technology
- Development of Fluorescence Sensors : The synthesis of coumarin–triazole based probes, which act as sensitive and selective sensors for Fe3+ ions, highlights the compound's role in environmental monitoring and analytical chemistry. This application demonstrates the potential for developing new materials capable of detecting and quantifying metal ions in various samples (Joshi et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrO3/c1-26-23(25)15-20(18-10-6-3-7-11-18)21-14-19(24)12-13-22(21)27-16-17-8-4-2-5-9-17/h2-14,20H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFFQILYKHDSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194621 | |
| Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate | |
CAS RN |
156755-24-7 | |
| Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156755-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-β-phenyl-2-(phenylmethoxy)benzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

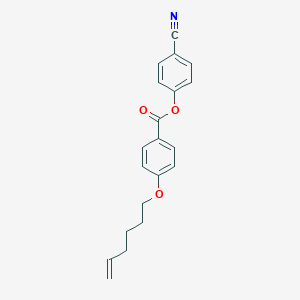
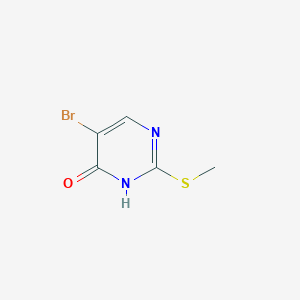
![4,7-Dibromotricyclo[5.2.1.0^{2,6}]deca-4,8-diene-3,10-dione](/img/structure/B189175.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-2-nitro-5-phenylmethoxyphenyl)acetamide](/img/structure/B189177.png)
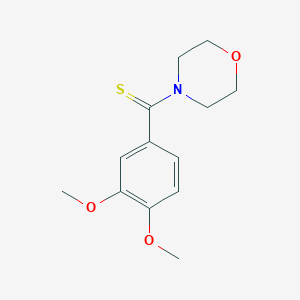
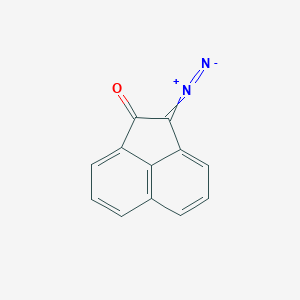
![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)
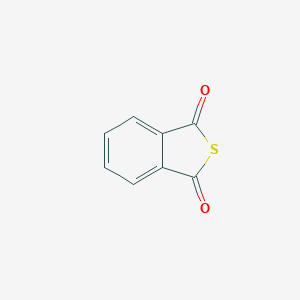
![2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B189188.png)
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B189189.png)
